molecular formula C15H19N3OS B2934958 N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2-(methylthio)benzamide CAS No. 1226449-68-8

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2-(methylthio)benzamide

Cat. No.: B2934958
CAS No.: 1226449-68-8
M. Wt: 289.4
InChI Key: UKRKYKJSEOMIIB-UHFFFAOYSA-N
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Description

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2-(methylthio)benzamide is a synthetic benzamide derivative incorporating a 3,5-dimethylpyrazole moiety, designed for advanced chemical and pharmacological research. Compounds within this structural class, particularly pyrazole-bearing benzamides, are extensively investigated for their diverse biological activities and utility as key intermediates in organic synthesis. Researchers value this scaffold for its potential in anticancer and anti-inflammatory discovery research; similar N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides have demonstrated submicromolar antiproliferative activity in assays against MIA PaCa-2 pancreatic cancer cells and function as novel autophagy modulators by disrupting autophagic flux and interfering with mTORC1 reactivation . The 3,5-dimethylpyrazole group is a privileged structure in medicinal chemistry, featured in numerous bioactive molecules and FDA-approved drugs, contributing to significant interactions with enzymatic targets . The methylthio (S-CH3) group on the benzamide ring offers a versatile handle for further synthetic modification, enabling structure-activity relationship (SAR) studies through various chemical transformations. This compound is provided for non-human research applications only, including use as a reference standard, a building block in synthetic chemistry, and a probe for in vitro biological screening. It is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-2-methylsulfanylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3OS/c1-11-10-12(2)18(17-11)9-8-16-15(19)13-6-4-5-7-14(13)20-3/h4-7,10H,8-9H2,1-3H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKRKYKJSEOMIIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CCNC(=O)C2=CC=CC=C2SC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2-(methylthio)benzamide is a compound of interest due to its potential therapeutic applications and biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, biological evaluations, and mechanisms of action, supported by data tables and relevant case studies.

Chemical Structure and Synthesis

The compound this compound belongs to the class of pyrazole derivatives. These derivatives are recognized for their diverse biological properties. The synthesis typically involves the reaction of 3,5-dimethyl-1H-pyrazole with suitable alkylating agents followed by acylation to form the amide bond. The general synthetic route can be summarized as follows:

  • Formation of Pyrazole Derivative : 3,5-dimethyl-1H-pyrazole is reacted with an ethyl halide.
  • Acylation : The resultant product is then treated with a methylthio-containing acyl chloride to yield the final compound.

Anticancer Activity

Recent studies have indicated that pyrazole derivatives exhibit significant anticancer properties. The compound has been evaluated for its cytotoxic effects against various cancer cell lines. For instance, a study reported that pyrazole derivatives showed promising IC50 values against liver and lung carcinoma cell lines, with values comparable to standard chemotherapeutic agents like Cisplatin .

Cell Line IC50 (μM) Reference Drug IC50 (μM)
Liver Carcinoma5.353.78
Lung Carcinoma8.746.39

The mechanism by which this compound exerts its biological effects is primarily through interaction with specific molecular targets such as enzymes and receptors involved in cancer proliferation pathways. The pyrazole moiety is known to modulate various signaling pathways, which can lead to apoptosis in cancer cells.

Study on Cytotoxicity

In a comparative study involving several pyrazole derivatives, this compound was shown to have lower toxicity against normal lung fibroblast (MRC-5) cells while maintaining high efficacy against cancer cells. This selective toxicity suggests a favorable therapeutic index for potential clinical applications .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features

The compound’s uniqueness lies in its 3,5-dimethylpyrazole-ethyl side chain and 2-(methylthio)benzamide core. Below is a comparative analysis with similar benzamide derivatives:

Compound Name Substituents on Amine Side Chain Benzamide Substituent Key Functional Groups Potential Applications
Target Compound 3,5-Dimethylpyrazole-ethyl 2-(Methylthio) Pyrazole, Thioether Hypothesized enzyme inhibition
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide 2-Hydroxy-1,1-dimethylethyl 3-Methyl Hydroxy, Tertiary alcohol Metal-catalyzed C–H functionalization
N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B) 3,4-Dimethoxyphenethyl None Methoxy, Aromatic ether Unspecified (synthetic intermediate)
Compound 15 () 2-[(3-Cyano-2-pyridinyl)amino]ethyl 2-[(2-Thienylmethyl)thio] Thiophene, Cyano Antiviral or anticancer agents

Physicochemical Properties

  • Metal Coordination : The pyrazole group (as in the target compound) and hydroxy group (in ) can act as N,O-bidentate ligands for transition metals, enabling catalytic applications .

Catalytic Potential

The N,O-bidentate directing group in highlights the importance of side-chain functionality in metal-catalyzed reactions. The target compound’s pyrazole group could similarly facilitate C–H activation in organic synthesis .

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